Cas no 1261678-39-0 (2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine)

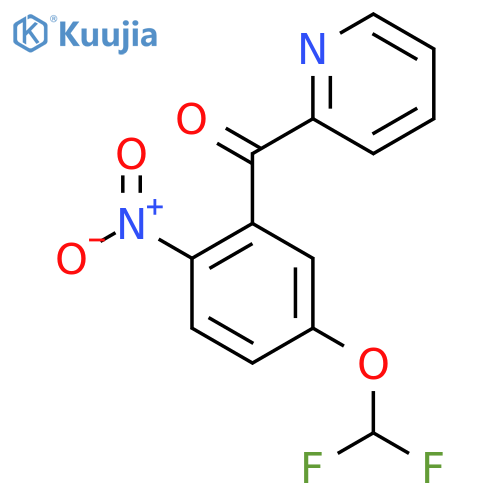

1261678-39-0 structure

商品名:2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine

CAS番号:1261678-39-0

MF:C13H8F2N2O4

メガワット:294.210430145264

CID:4988589

2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine

-

- インチ: 1S/C13H8F2N2O4/c14-13(15)21-8-4-5-11(17(19)20)9(7-8)12(18)10-3-1-2-6-16-10/h1-7,13H

- InChIKey: XKJRRFDWLXKJCL-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=C(C(C2C=CC=CN=2)=O)C=1)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 389

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 85

2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013001388-250mg |

2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine |

1261678-39-0 | 97% | 250mg |

$499.20 | 2023-09-03 | |

| Alichem | A013001388-1g |

2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine |

1261678-39-0 | 97% | 1g |

$1504.90 | 2023-09-03 | |

| Alichem | A013001388-500mg |

2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine |

1261678-39-0 | 97% | 500mg |

$863.90 | 2023-09-03 |

2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

1261678-39-0 (2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine) 関連製品

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 68551-17-7(Isoalkanes, C10-13)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量